[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride [2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 72954-99-5
VCID: VC2818050
InChI: InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H
SMILES: CC(C)C(C1=CN=CC=C1)N.Cl.Cl
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol

[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride

CAS No.: 72954-99-5

Cat. No.: VC2818050

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride - 72954-99-5

Specification

CAS No. 72954-99-5
Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
IUPAC Name 2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H
Standard InChI Key HRPFEVDYCALKLE-UHFFFAOYSA-N
SMILES CC(C)C(C1=CN=CC=C1)N.Cl.Cl
Canonical SMILES CC(C)C(C1=CN=CC=C1)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride is characterized by a pyridine ring with an aminopropyl substituent. The compound exists in both R and S enantiomeric forms due to the chiral center at the carbon connecting the pyridine ring to the amine group.

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₆Cl₂N₂
Molecular Weight223.147 g/mol
CAS Number (R-enantiomer)1260607-05-3
IUPAC Name2-methyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
AppearanceSolid

The molecular structure features a pyridine ring with a branched propylamine substituent at the 3-position. The dihydrochloride salt contains two chloride counter-ions that balance the positive charges on the protonated nitrogen atoms—one on the pyridine ring and one on the amine group . This salt formation significantly alters the compound's physicochemical properties compared to the free base, particularly improving water solubility while reducing lipophilicity.

Physical Properties

The dihydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, which has a molecular weight of 150.22 g/mol . This improved solubility profile makes the compound more suitable for various pharmaceutical applications and laboratory experiments requiring aqueous conditions. The crystalline nature of the dihydrochloride salt also contributes to improved stability during storage compared to the free base form, which is particularly important for research and pharmaceutical development purposes.

Stereochemistry

Enantiomeric Forms

[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride possesses a stereogenic center, resulting in two distinct enantiomers: the (R) and (S) forms. These enantiomers, while sharing identical chemical formulas and similar physical properties, often demonstrate different biological activities due to their distinct spatial arrangements.

Table 2: Comparison of Enantiomeric Forms

Property(R)-Enantiomer(S)-Enantiomer
CAS Number1260607-05-3Not specified in sources
Molecular Weight223.147 g/mol223.147 g/mol
Optical Rotation(+)(-)
Commercial AvailabilityAvailable (95% purity)Available as separate product

The stereochemistry of this compound plays a crucial role in its biological activity and potential therapeutic applications. Research indicates that the different enantiomers may exhibit varying affinities for biological targets, suggesting the importance of enantiopure forms for specific applications .

Conformational Analysis

Synthesis Methods

Salt Formation

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents a valuable tool for the characterization of [2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride and its derivatives. For similar pyridine-containing compounds, proton NMR studies have revealed characteristic signals for amine hydrogen atoms in the range of 5.36-5.43 ppm in aqueous conditions, with shifts to 4.66-5.01 ppm in gas phase spectra . Pyridine ring protons typically show signals at 7.68-8.17 ppm (for positions analogous to H4 and H8) and 7.29-7.84 ppm (for positions analogous to H5 and H9) .

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